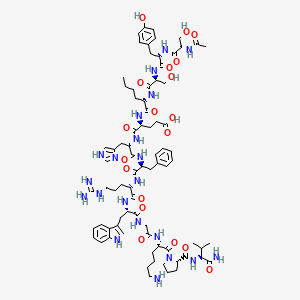
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes naphthalenesulfonic acid, hydroxy, sulfooxy, ethoxy, phenyl, azo, trichloro, and pyrimidinyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Diazotization: The process begins with the diazotization of an aromatic amine, typically involving sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the cleavage of the azo bond and formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic media, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments due to its azo group.
Biology: The compound is utilized in biochemical assays and staining techniques for visualizing cellular components.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt include:
2-Naphthalenesulfonic acid, 4-hydroxy-3-((2-methoxyphenyl)azo)-6-((2-sulfoethyl)amino)-, disodium salt: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt: Another related compound with distinct functional groups that influence its reactivity and use.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and a wide range of applications.
Properties
CAS No. |
71701-31-0 |
|---|---|
Molecular Formula |
C22H14Cl3N5Na2O9S2 |
Molecular Weight |
708.8 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[[4-(2-sulfonatooxyethoxy)phenyl]diazenyl]-7-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H16Cl3N5O9S2.2Na/c23-17-20(24)27-22(25)28-21(17)26-13-3-6-15-11(9-13)10-16(40(32,33)34)18(19(15)31)30-29-12-1-4-14(5-2-12)38-7-8-39-41(35,36)37;;/h1-6,9-10,31H,7-8H2,(H,26,27,28)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
KXPJUVZGVLIKKQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=C(C(=NC(=N4)Cl)Cl)Cl)S(=O)(=O)[O-])OCCOS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)

![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)



![1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392978.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B13392979.png)

![Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate](/img/structure/B13392987.png)
